molecular formula C23H20F2N2O3 B14459555 Benzamide, N-(((4-((3,4-dimethylphenyl)methoxy)phenyl)amino)carbonyl)-2,6-difluoro- CAS No. 70312-41-3

Benzamide, N-(((4-((3,4-dimethylphenyl)methoxy)phenyl)amino)carbonyl)-2,6-difluoro-

Cat. No.: B14459555
CAS No.: 70312-41-3
M. Wt: 410.4 g/mol
InChI Key: PJLZRFUNPPJPMW-UHFFFAOYSA-N
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Description

Benzamide, N-(((4-((3,4-dimethylphenyl)methoxy)phenyl)amino)carbonyl)-2,6-difluoro- is a complex organic compound characterized by its unique molecular structure. This compound is part of the benzamide family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(((4-((3,4-dimethylphenyl)methoxy)phenyl)amino)carbonyl)-2,6-difluoro- involves multiple steps. The process typically starts with the preparation of the core benzamide structure, followed by the introduction of the 3,4-dimethylphenyl and 2,6-difluoro groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(((4-((3,4-dimethylphenyl)methoxy)phenyl)amino)carbonyl)-2,6-difluoro- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Benzamide, N-(((4-((3,4-dimethylphenyl)methoxy)phenyl)amino)carbonyl)-2,6-difluoro- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, N-(((4-((3,4-dimethylphenyl)methoxy)phenyl)amino)carbonyl)-2,6-difluoro- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Benzamide, N,N-dimethyl-
  • Benzamide, N-phenyl-
  • Benzamide, N-(4-methoxyphenyl)-

Uniqueness

Benzamide, N-(((4-((3,4-dimethylphenyl)methoxy)phenyl)amino)carbonyl)-2,6-difluoro- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 3,4-dimethylphenyl and 2,6-difluoro groups can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

70312-41-3

Molecular Formula

C23H20F2N2O3

Molecular Weight

410.4 g/mol

IUPAC Name

N-[[4-[(3,4-dimethylphenyl)methoxy]phenyl]carbamoyl]-2,6-difluorobenzamide

InChI

InChI=1S/C23H20F2N2O3/c1-14-6-7-16(12-15(14)2)13-30-18-10-8-17(9-11-18)26-23(29)27-22(28)21-19(24)4-3-5-20(21)25/h3-12H,13H2,1-2H3,(H2,26,27,28,29)

InChI Key

PJLZRFUNPPJPMW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)COC2=CC=C(C=C2)NC(=O)NC(=O)C3=C(C=CC=C3F)F)C

Origin of Product

United States

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